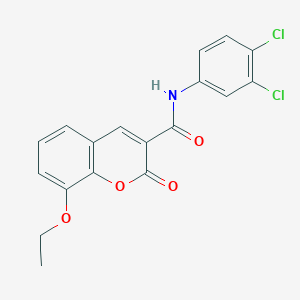
N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine, also known as MNPD, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. MNPD belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Scientific Research Applications
Pyrimidine Derivative Synthesis and Rearrangement
- Pyrimidine Reactions and Rearrangements : Studies have explored the thermal rearrangement of methoxypyrimidines, including the synthesis of novel pyrimidine derivatives. These rearrangements involve transitions to N-methyl-2(or 4)-oxopyrimidines, indicating a pathway for creating structurally diverse pyrimidines, which could include compounds like N2-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine (Brown & Lee, 1970).
Biological Activities and Potential Therapeutic Applications
Antiviral Activity : Some pyrimidine derivatives have shown significant antiviral activities, particularly against retroviruses, suggesting a potential pathway for developing antiviral therapeutics using base compounds like this compound (Hocková et al., 2003).
Alzheimer's Disease Research : Research has also focused on the development and evaluation of multifunctional agents for the potential treatment of Alzheimer’s disease, applying pyrimidine-2,4-diamine templates. This includes exploring compounds for their anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities, indicating the versatility of pyrimidine derivatives in multi-targeted therapeutic development (Mohamed et al., 2012).
Drug Development and Ligand Binding
- Histamine H3 Receptor Ligands : The study and synthesis of 2-aminopyrimidines as histamine H3 receptor ligands highlight the potential of pyrimidine derivatives in creating compounds with high affinity and selectivity towards human histamine receptors, which could inform the development of new drugs for neurological disorders (Sadek et al., 2014).
properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-11-7-9-22(10-8-11)16-14(23(24)25)15(18)20-17(21-16)19-12-3-5-13(26-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELRAPKVCYUDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2479091.png)

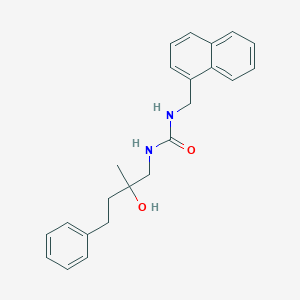

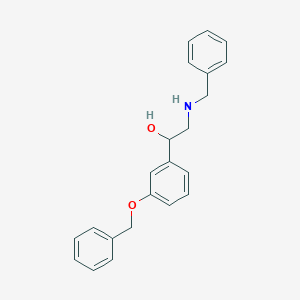
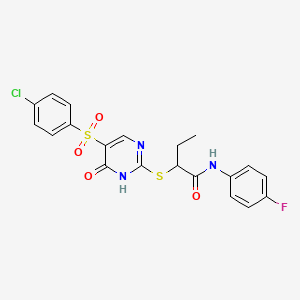

![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
![{8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2479102.png)
![3-Chloro-4-fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2479104.png)
![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)
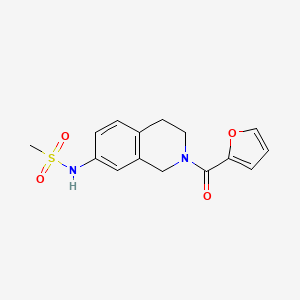
![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)
